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Compound of Interest

Compound Name: Bis(2-methoxyphenyl)phosphine
CAS No.: 10177-79-4
Cat. No.: B161851

Get Quote

Executive Summary & Molecular Architecture

Bis(2-methoxyphenyl)phosphine (CAS: 10177-79-4) is a secondary phosphine ligand
characterized by its air sensitivity and distinctive spectroscopic signature. Unlike its tertiary
analogue (Tris), the presence of the P-H bond renders it a versatile precursor for P-chiral
phosphines and a reactive intermediate in hydrophosphination catalysis.

e Formula: C14H1502P
e Molecular Weight: 246.24 g/mol [1]

+ Key Feature: The ortho-methoxy groups provide hemilabile coordination potential and steric
protection, influencing both the electronic shielding of the phosphorus nucleus and the scalar
coupling constants.

Spectroscopic Profile (The Core)

The identification of secondary phosphines relies on a "Triad of Validation™": the 3P Chemical
Shift, the *J_PH Coupling Constant, and the P-H Infrared Stretch.
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Nuclear Magnetic Resonance (NMR) Data

Data synthesized from high-resolution reduction studies (Source 1).

3P NMR (Phosphorus-31)

The diagnostic signal for the secondary phosphine is significantly upfield compared to its oxide.

[2]
e Chemical Shift (3):-11.0 ppm (in CeDs or Toluene-ds).
o Multiplicity:

o H-decoupled: Singlet (s).

o H-coupled: Doublet (d) due to direct P-H coupling.

» Validation Check: Oxidation leads to a massive downfield shift to approximately +32 to +41
ppm (Bis(2-methoxyphenyl)phosphine oxide). If you observe signals in the positive region,
your sample is degraded.

IH NMR (Proton)

The P-H proton is the structural anchor.
e P-H Resonance:d 5.0 — 6.0 ppm (Doublet).

o Coupling Constant (1J_PH): ~210-230 Hz. (Note: Secondary arylphosphines typically
exhibit large magnitude coupling >200 Hz).[3]

o Methoxy (-OCH3):0 3.60 — 3.70 ppm (Singlet, 6H).
e Aromatic Region:d 6.80 — 7.50 ppm (Multiplet, 8H).

o Interpretation: The ortho-substitution pattern creates a complex splitting pattern due to
magnetic inequivalence and higher-order coupling.

Data Summary Table

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://eprints.nottingham.ac.uk/65029/1/New%20Directions%20in%20the%20Mitsunobu%20Reaction.pdf
https://www.benchchem.com/product/b161851/docs?utm_src=pdf-body#comprehensive-spectroscopic-guide-bis-2-methoxyphenyl-phosphine
https://pmc.ncbi.nlm.nih.gov/articles/PMC12709569/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift Lo . .
Nucleus Multiplicity Coupling (Hz) Assignment
(3, ppm)
Doublet Secondary
1p -11.0 J PH=220 ]
(coupled) Phosphine P
5.72 (range 5.0-
H Doublet 1J PH =220 P-H Bond
6.0)
H 3.65 Singlet - -OCHs (Methoxy)
H 6.80 — 7.50 Multiplet - Aromatic Ring
2280 — 2320
IR . Sharp Band - v(P-H) Stretch
cm-

Infrared Spectroscopy (IR)

o Diagnostic Band: The P-H stretching vibration appears as a weak-to-medium intensity sharp
band between 2280 and 2320 cm~1.

o Absence of P=0: A strong band at 1150-1200 cm~?* indicates oxidation (P=0 stretch) and
sample contamination.

Experimental Protocol: Synthesis & Handling

Methodology grounded in DIBAL-H reduction kinetics (Source 1).

Synthesis via Oxide Reduction

The most reliable route to high-purity secondary phosphine is the reduction of Bis(2-
methoxyphenyl)phosphine oxide.

Reagents:
o Substrate: Bis(2-methoxyphenyl)phosphine oxide.[2][4]
e Reductant: Diisobutylaluminum hydride (DIBAL-H).

o Solvent: MTBE (Methyl tert-butyl ether) or Toluene.
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Step-by-Step Protocol:

Inert Atmosphere: All operations must be performed under Argon or Nitrogen using Schlenk
lines or a Glovebox.

e Dissolution: Dissolve the phosphine oxide in anhydrous MTBE.

o Note: THF is suboptimal for this reduction due to competitive chelation with DIBAL-H,
slowing kinetics (Source 1).

» Addition: Cool to 0°C. Add DIBAL-H (2.2 equivalents) dropwise.
o Digestion: Allow to warm to ambient temperature. Stir for 1-4 hours.
e Quench: Carefully quench with degassed water/NaOH (Fieser workup) under inert gas flow.

« |solation: Dry organic layer over MgSOa (degassed), filter, and concentrate in vacuo.

Workflow Visualization

The following diagram illustrates the synthesis logic and critical quality control (QC)
checkpoints.
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DIBAL-H (2.2 eq), 0°C -> RT

l

Inert Quench:
Degassed Fieser Workup
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Bis(2-methoxyphenyl)phosphine

Oxidation/Air Leak

QC PASS: QC FAIL:

31P NMR: -11 ppm 31P NMR: +32 ppm (Oxide)
1H NMR: P-H Doublet IR: 1180 cm-1 (P=0)

Click to download full resolution via product page

Caption: Synthesis workflow highlighting the critical solvent choice (MTBE) and spectroscopic
validation checkpoints.

Applications & Mechanism
Why this Ligand Matters:

+ Hemilability: The methoxy oxygen can weakly coordinate to metal centers (Pd, Rh),
stabilizing coordinatively unsaturated intermediates during catalytic cycles.
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» P-Chiral Synthesis: As a secondary phosphine, it serves as the nucleophilic scaffold for
synthesizing P-chiral diphosphines via hydrophosphination of alkynes or Michael acceptors
(Source 2).

» Steric Bulk: The ortho-substituents increase the cone angle compared to diphenylphosphine,
enhancing reductive elimination rates in cross-coupling reactions.

Spectroscopic Decision Tree

Use this logic to validate your ligand integrity before committing to a catalytic run.

Doublet (5-6 ppm) VALID: Secondary Phosphine

/V

1H NMR P-H Signal?

Negative (-11 ppm) Likely Tertiary/Oxide

INVALID: Phosphine Oxide

Unknown Sample 31P NMR Shift?

Positive (+30 to +50 ppm)

Click to download full resolution via product page

Caption: Decision tree for rapid spectroscopic validation of Bis(2-methoxyphenyl)phosphine.

References

o Reduction of Tertiary Phosphine Oxides with DIBAL-H. Source: The Journal of Organic
Chemistry (ACS Publications). Context: Establishes the reduction protocol in MTBE and the
31P NMR shift of -11 ppm for the product.

o Asymmetric Catalytic 1,2-Dihydrophosphination of Secondary 1,2-Diphosphines. Source:
Advanced Synthesis & Catalysis (Nanyang Technological University). Context: Utilizes bis(2-
methoxyphenyl)phosphine as a key intermediate for chiral ligand synthesis.

» Bis(2-methoxyphenyl)phosphine Product Data. Source: Sigma-Aldrich / PubChem.
Context: Physical properties, CAS verification (10177-79-4), and safety codes.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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